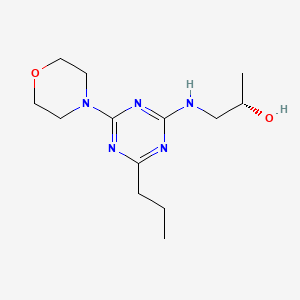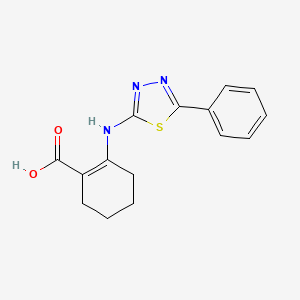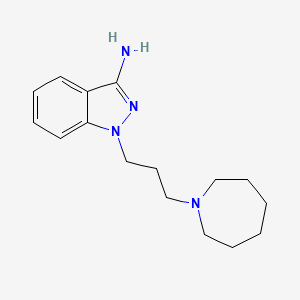
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine is a complex organic compound that features both an oxirane (epoxide) group and a triazine ring
Preparation Methods
The synthesis of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine typically involves multiple steps. One common method includes the reaction of 4-(oxiranylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Scientific Research Applications
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants .
Mechanism of Action
The mechanism of action of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine involves its interaction with various molecular targets. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The triazine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine can be compared with other similar compounds such as:
3-(4-(Oxiranylmethoxy)phenyl)-1,2,4-triazine: Lacks the phenyl group at the 6-position, which may affect its reactivity and applications.
6-Phenyl-1,2,4-triazine:
4-(Oxiranylmethoxy)phenyl derivatives: These compounds may have different substituents on the triazine ring, affecting their overall properties and uses .
Properties
CAS No. |
160455-76-5 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)17-10-19-18(21-20-17)14-6-8-15(9-7-14)22-11-16-12-23-16/h1-10,16H,11-12H2 |
InChI Key |
YGOHNDGGTJDMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=NC=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


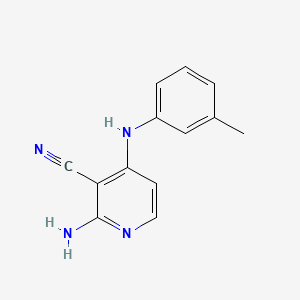
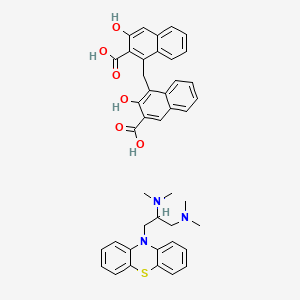


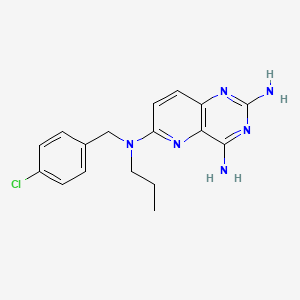
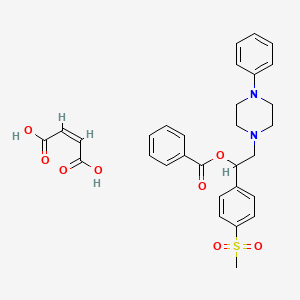
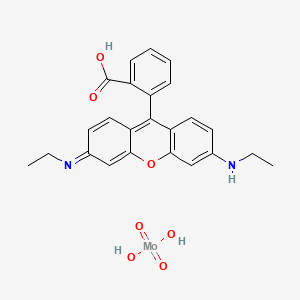
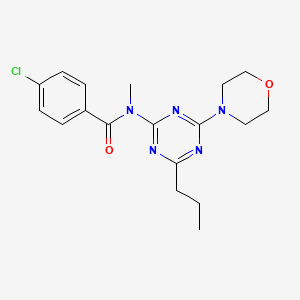
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)


